N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide
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Overview
Description
“N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide” is a research compound. In the crystal, molecules are connected by weak C—H…O hydrogen bonds, as well as π–π stacking interactions .
Synthesis Analysis
The synthesis of this compound involves the use of 1,4-naphthoquinone derivatives . A series of new pyrimidine analogs carrying 1,4-naphthoquinone and uracil moiety were prepared as hybrid compounds .Molecular Structure Analysis
The molecular formula of this compound is C17H10ClNO3 and its molecular weight is 311.7 g/mol. The InChI Key is ADHBVWXFMCERTO-UHFFFAOYSA-N.Chemical Reactions Analysis
The compound has been evaluated on androgen-dependent and androgen-independent human prostate cancer cell lines, and on a normal bone marrow cell line . The effect of this compound on these cells revealed significant anti-tumor activities .Physical And Chemical Properties Analysis
The exact mass of the compound and the complexity rating of the compound are unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation.Scientific Research Applications
- Researchers have synthesized a series of pyrimidine analogs containing 1,4-naphthoquinone and uracil moieties, including this compound .
- The structure-activity relationship study revealed that N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide (referred to as “Compound 9”) exhibited potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli .
- Notably, Compound 9 demonstrated comparable efficacy to the clinically used antibacterial drug gentamicin .
- Some of these derivatives exhibited antimicrobial activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger .
Antibacterial Activity
Antimicrobial Properties
Biological Mechanisms and Target Identification
Mechanism of Action
Safety and Hazards
The compound is intended solely for research purposes. Any form of bodily introduction of these products into humans or animals is strictly prohibited by law.
Future Directions
Although the mechanism of action of this compound has not been completely elucidated, the effect on the cell cycle and the induction of apoptosis in different prostate cancer cell lines prompted a more in-depth preclinical evaluation . This study suggests that this compound may have an impact on the treatment of prostate cancer while protecting the bone marrow .
properties
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4S2/c15-11-12(16-22(19,20)10-6-3-7-21-10)14(18)9-5-2-1-4-8(9)13(11)17/h1-7,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHAPDANAPDYQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.